molecular formula C14H15N5O3S B2770004 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2034373-36-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

カタログ番号: B2770004
CAS番号: 2034373-36-7
分子量: 333.37
InChIキー: MJBRXEDOFIPWCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 6 and a benzenesulfonamide moiety attached via a methylene bridge at position 2. This structure combines the electron-rich triazole ring with the sulfonamide group, a pharmacophore known for diverse biological activities, including antimicrobial and antitumor effects .

特性

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-2-22-14-9-8-12-16-17-13(19(12)18-14)10-15-23(20,21)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRXEDOFIPWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. The initial step often includes the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the ethoxy group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine derivatives, ethyl chloroformate, and sulfonamide derivatives. The reaction conditions usually involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

作用機序

The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell proliferation.

類似化合物との比較

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents (Position) Key Functional Groups Biological Activity (IC₅₀/MIC) Reference
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzenesulfonamide Methyl (6), benzenesulfonamide (3) Methyl, sulfonamide Moderate antimicrobial activity
Compound 24 (from Mongolian Journal of Chemistry) Unspecified Chloro, benzoyl glycinate Cytotoxic (HepA cell line, IC₅₀ <1.2 μg/mL)
N-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzenesulfonamide Pyridin-4-yl (3), sulfonamide (6) Pyridine, sulfonamide Not reported (structural analog)
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-triazolo-pyridazin-3-yl)ethyl]benzamide Trifluoromethyl benzyl (6), benzamide Trifluoromethyl, benzamide Not reported (enhanced lipophilicity)

Key Observations :

  • Ethoxy vs. Methyl/Chloro : The ethoxy group in the target compound may confer higher metabolic stability than methyl () or chloro () substituents, which are prone to oxidative or nucleophilic displacement, respectively.
  • Sulfonamide Positioning : The benzenesulfonamide group at position 3 is critical for antimicrobial activity, as seen in and . Derivatives with sulfonamide groups attached via flexible methylene bridges (e.g., the target compound) may exhibit improved binding kinetics compared to rigidly linked analogs .

Key Findings :

  • Antimicrobial Efficacy : The target compound’s benzenesulfonamide group aligns with , where sulfonamide-quinazoline hybrids showed potent activity against bacterial strains (IC₅₀: 2–10 μM). However, methyl-substituted triazolo-pyridazines () exhibited moderate activity (MIC: 12.5–50 μg/mL), suggesting that bulkier substituents (e.g., ethoxy) might enhance potency .

Toxicity and Stability

  • Toxicity: Neutral triazolo-pyridazine derivatives (e.g., TATOT in ) exhibit low toxicity, with LD₅₀ > 2,000 mg/kg in rodent models. The benzenesulfonamide group may further reduce systemic toxicity compared to nitro- or amino-substituted analogs .
  • Stability : Ethoxy-substituted derivatives are expected to resist hydrolysis under physiological conditions better than ester- or chloro-substituted analogs, as seen in .

生物活性

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine moiety linked to a benzenesulfonamide group. Its molecular formula is C14H16N6O2SC_{14}H_{16}N_{6}O_{2}S with a molecular weight of approximately 340.38 g/mol. The unique combination of triazole and sulfonamide functionalities suggests potential for various biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₆N₆O₂S
Molecular Weight340.38 g/mol
CAS Number2034372-30-8

Antimicrobial Properties

Compounds containing triazole and sulfonamide groups have demonstrated significant antimicrobial activity. For instance, studies have shown that similar compounds exhibit potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of folate synthesis or interference with bacterial cell wall synthesis.

Antiviral Activity

Research indicates that triazole derivatives can act as antiviral agents. For example, compounds with similar structures have been tested against viral infections such as HIV and hepatitis C virus (HCV). The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication by targeting specific viral enzymes.

Anticancer Activity

This compound has potential anticancer properties. Studies involving related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The dual action of the triazole and sulfonamide moieties may enhance its efficacy against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key factors include:

  • Substituents on the Triazole Ring : Modifications at specific positions on the triazole ring can enhance or reduce biological activity.
  • Benzenesulfonamide Group : Variations in the sulfonamide moiety can affect solubility and interaction with biological targets.
  • Ethoxy Group : The presence of the ethoxy group may improve the compound's lipophilicity and membrane permeability.

Case Studies

  • Antibacterial Efficacy : In a study comparing various triazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial properties compared to standard antibiotics like ampicillin.
  • Antiviral Activity Against HCV : A related compound demonstrated an EC50 value of 20 µM against HCV in vitro, suggesting that this compound may exhibit similar antiviral potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。